molecular formula C20H19FN4O2 B2535962 N-(4-fluorophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide CAS No. 946339-92-0

N-(4-fluorophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2535962
CAS No.: 946339-92-0
M. Wt: 366.396
InChI Key: MZCHMFTXHBXDIZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radiotracer Development

  • Radiotracer Synthesis for CB1 Cannabinoid Receptors : A study demonstrated the feasibility of nucleophilic displacement for the synthesis of radiolabeled compounds, including a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse et al., 2003).

Biological Activities and Drug Development

  • Antitumour Activity : A compound structurally related to "N-(4-fluorophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide" was synthesized and found to inhibit the proliferation of some cancer cell lines, highlighting its potential antitumor activity (Hao et al., 2017).
  • Antimicrobial and Antiviral Activities : New derivatives of piperazine doped with febuxostat were synthesized and evaluated for their antimicrobial and antiviral activities against Tobacco mosaic virus (TMV), showcasing the potential of such compounds in combating infections (Reddy et al., 2013).

Molecular Docking and Enzyme Inhibition Studies

  • Docking Studies of Piperazine-1-yl-1H-indazole Derivatives : Research into the docking studies of similar compounds emphasizes their significance in medicinal chemistry for identifying potential drug candidates (Balaraju et al., 2019).

Pharmacokinetics and Metabolism

  • Disposition and Metabolism of SB-649868 : An orexin receptor antagonist structurally related to the query compound was studied for its disposition and metabolism in humans, providing insights into its pharmacokinetic properties and potential for treating insomnia (Renzulli et al., 2011).

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-14-5-7-15(8-6-14)22-19(26)13-9-11-25(12-10-13)20(27)18-16-3-1-2-4-17(16)23-24-18/h1-8,13H,9-12H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCHMFTXHBXDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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